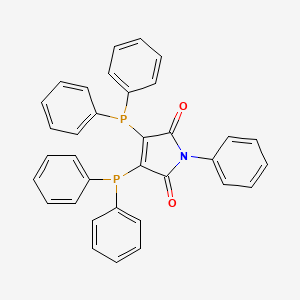
3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione: is an organophosphorus compound commonly used as a bidentate ligand in inorganic and organometallic chemistry. It is characterized by the presence of two phosphino groups linked to a pyrrole backbone, making it a versatile ligand for various catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of chlorophosphines with dilithiated reagents. For example, the reaction of chlorodiisopropylphosphine with dilithiated pyrrole derivatives can yield the desired diphosphine compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale reactions using similar synthetic routes as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenated reagents can be used for substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Chemistry: The compound is widely used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are used in various catalytic processes, including hydrogenation and cross-coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in drug delivery systems and as imaging agents.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes makes it valuable for large-scale chemical production .
Mechanism of Action
The mechanism by which 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic reactions. The phosphine groups donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic processes .
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common diphosphine ligand with a shorter backbone.
1,2-Bis(diphenylphosphino)benzene (dppbz): Another diphosphine ligand with an aromatic backbone.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer aliphatic backbone.
Uniqueness: 3,4-Bis(diphenylphosphanyl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its pyrrole backbone, which imparts distinct electronic and steric properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it a versatile ligand for different catalytic applications .
Properties
CAS No. |
56641-89-5 |
|---|---|
Molecular Formula |
C34H25NO2P2 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
3,4-bis(diphenylphosphanyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C34H25NO2P2/c36-33-31(38(27-18-8-2-9-19-27)28-20-10-3-11-21-28)32(34(37)35(33)26-16-6-1-7-17-26)39(29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H |
InChI Key |
FAEUCKKJWIYZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















